![molecular formula C20H20N4O3S2 B3534244 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3534244.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Overview
Description
The compound “2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzimidazole ring, a thioether linkage, a benzothiazole ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and benzothiazole rings, followed by the introduction of the ethoxy groups and the thioether linkage. The final step would likely be the formation of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzimidazole and benzothiazole rings are aromatic and planar, which could contribute to the stability of the molecule. The ethoxy groups could increase the solubility of the compound in organic solvents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzothiazole rings, as well as the ethoxy groups and the acetamide group. The thioether linkage could also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and benzothiazole rings could contribute to its stability, while the ethoxy groups could increase its solubility in organic solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-26-12-5-7-14-16(9-12)23-19(21-14)28-11-18(25)24-20-22-15-8-6-13(27-4-2)10-17(15)29-20/h5-10H,3-4,11H2,1-2H3,(H,21,23)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFUYSTRBSGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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